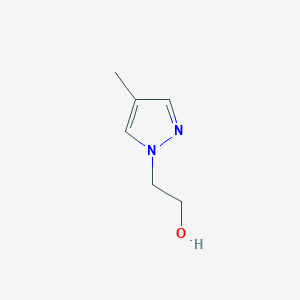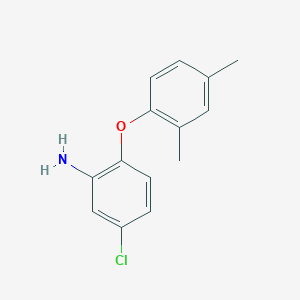
2,4-Dichloro-3-fluoropyridine
Overview
Description
2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 2,4-dichloro-3-fluoropyridine, often involves halogen dance reactions, which allow for the introduction of different halogen atoms onto the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex halogenated pyridines that can serve as precursors to compounds like 2,4-dichloro-3-fluoropyridine .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-3-fluoropyridine is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. These halogens significantly influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior in subsequent reactions.
Chemical Reactions Analysis
Chemoselective functionalization of halogenated pyridines is a key aspect of their reactivity. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows how specific halogens can be selectively substituted under certain conditions, such as palladium-catalyzed amination or SNAr conditions . These reactions are indicative of the types of transformations that 2,4-dichloro-3-fluoropyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-3-fluoropyridine are influenced by the halogens attached to the pyridine ring. These properties include boiling and melting points, solubility, and stability, which are important for handling and storage of the compound. The presence of halogens also affects the compound's reactivity, as seen in the selective functionalization and substitution reactions .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
- Summary of Application: 2,4-Dichloro-3-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Nucleophilic Aromatic Substitution
- Summary of Application: 2,4-Dichloro-3-fluoropyridine can be used in nucleophilic aromatic substitution reactions . This process involves the replacement of a nitro group with a fluoride anion to produce 3-fluoropyridine-4-carboxylate .
- Methods of Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoropyridine-4-carboxylate .
- Results or Outcomes: The successful synthesis of 3-fluoropyridine-4-carboxylate demonstrates the potential for the replacement of a nitropyridine group through nucleophilic aromatic substitution .
Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis of TFMP involves the introduction of fluorine atoms into lead structures . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Intermediate in Chemical Synthesis
- Summary of Application: 2,4-Dichloro-3-fluoropyridine is often used as an intermediate in the synthesis of other chemical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes: The use of 2,4-Dichloro-3-fluoropyridine as an intermediate allows for the production of a wide range of chemical compounds .
Synthesis of Herbicides and Insecticides
- Summary of Application: 2,4-Dichloro-3-fluoropyridine is used in the synthesis of some herbicides and insecticides . These compounds are used to protect crops from pests .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The use of 2,4-Dichloro-3-fluoropyridine in the synthesis of herbicides and insecticides has led to the development of new agricultural products with improved physical, biological, and environmental properties .
Production of Trifluoromethylpyridines
- Summary of Application: 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . Notably, of all the trifluoromethylpyridine (TFMP) derivatives, it is in highest demand .
- Methods of Application: It can be obtained by direct chlorination and fluorination .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety And Hazards
Future Directions
Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
properties
IUPAC Name |
2,4-dichloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNWRWYEJBBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601950 | |
| Record name | 2,4-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluoropyridine | |
CAS RN |
628691-85-0 | |
| Record name | 2,4-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)


![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)




![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)
